Dodecyl hydrogen fumarate

CAS No.: 2424-61-5

Cat. No.: VC2354072

Molecular Formula: C16H28O4

Molecular Weight: 284.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2424-61-5 |

|---|---|

| Molecular Formula | C16H28O4 |

| Molecular Weight | 284.39 g/mol |

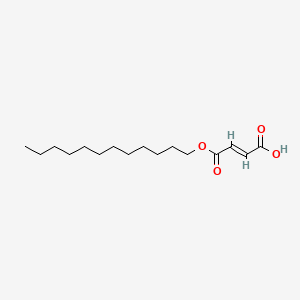

| IUPAC Name | (E)-4-dodecoxy-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |

| Standard InChI Key | IIPCXIGUIPAGQB-OUKQBFOZSA-N |

| Isomeric SMILES | CCCCCCCCCCCCOC(=O)/C=C/C(=O)O |

| SMILES | CCCCCCCCCCCCOC(=O)C=CC(=O)O |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)C=CC(=O)O |

Introduction

Physical and Chemical Properties

Dodecyl hydrogen fumarate possesses distinct physical and chemical characteristics that define its behavior in various environments. Understanding these properties is crucial for its application in chemical processes and product formulations.

Basic Identification Data

The compound is identified through several standardized parameters that allow for its precise classification in chemical databases and literature.

| Property | Value |

|---|---|

| CAS Number | 10283-72-4 |

| Molecular Formula | C16H28O4 |

| Molecular Weight | 284.39 g/mol |

| IUPAC Name | (E)-4-dodecoxy-4-oxobut-2-enoic acid |

| Physical State | Liquid |

Structural Characteristics

Dodecyl hydrogen fumarate features a trans (E) configuration across the double bond of the fumaric acid backbone. This geometric arrangement contributes to its stability and influences its reactivity patterns.

Physical Properties

The compound exhibits physical properties that reflect both its long hydrocarbon chain and its carboxylic acid functionality:

| Property | Value |

|---|---|

| Melting Point | Approximately 82°C |

| Boiling Point | Approximately 404.7°C ±28°C |

| Density | Approximately 1 g/cm³ |

Chemical Identifiers

For precise chemical identification, dodecyl hydrogen fumarate can be referenced using standardized notation systems:

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h12-13H,2-11,14H2,1H3,(H,17,18)/b13-12+ |

| Standard InChIKey | IIPCXIGUIPAGQB-OUKQBFOZSA-N |

| Canonical SMILES | CCCCCCCCCCCCOC(=O)C=CC(=O)O |

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

-

The free carboxylic acid group can participate in acid-base reactions, esterification, and amidation.

-

The ester linkage is susceptible to hydrolysis under acidic or basic conditions.

-

The carbon-carbon double bond can undergo addition reactions typical of alkenes, although these may be less prominent due to steric hindrance from the adjacent functional groups.

Synthesis and Production

The synthesis of dodecyl hydrogen fumarate typically involves the esterification of fumaric acid with 1-dodecanol. This reaction requires careful control to ensure monoesterification rather than diesterification of the dicarboxylic acid.

Alternative Synthesis Methods

Alternative approaches might include:

-

Transesterification of dimethyl fumarate with 1-dodecanol

-

Partial hydrolysis of didodecyl fumarate to yield the hydrogen ester

-

Enzymatic esterification using lipases for greater selectivity

Applications and Uses

Dodecyl hydrogen fumarate finds applications in various fields, leveraging its unique structural features and chemical properties.

Antimicrobial Formulations

The primary documented use of dodecyl hydrogen fumarate is as a reagent in the preparation of antimicrobial ionic liquids. These formulations can be effective against various microorganisms, making them valuable in applications requiring microbial control.

Research Findings and Recent Developments

Antimicrobial Ionic Liquids

The use of dodecyl hydrogen fumarate in synthesizing antimicrobial compounds represents a significant research direction. These compounds could potentially address challenges in developing effective antimicrobial agents that can overcome resistance mechanisms.

Related Research on Fumaric Derivatives

Research on related fumaric acid derivatives provides context for understanding the potential properties of dodecyl hydrogen fumarate:

-

Studies have shown that some fumaric acid derivatives can induce detoxification enzymes, suggesting potential protective effects against chemical carcinogenesis

-

Fumaric acid has demonstrated hepatoprotective activity in experimental models, protecting against damage induced by toxicants like galactosamine and thioacetamide

-

Some fumaric acid esters have shown effects on DNA synthesis and cell proliferation, suggesting potential applications in areas requiring control of cellular growth

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume